molecular formula C9H7ClO4S B6329584 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride CAS No. 600166-90-3

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

Cat. No.: B6329584
CAS No.: 600166-90-3
M. Wt: 246.67 g/mol
InChI Key: BYQFSTMVHKRAJC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride typically involves the reaction of dihydrocoumarin with chlorosulfonic acid. The reaction is carried out at low temperatures (0°C) and then warmed to room temperature, followed by extraction with ethyl acetate . This method yields the compound with a moderate yield of 43%.

Chemical Reactions Analysis

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect potassium channels and cyclooxygenase enzymes .

Comparison with Similar Compounds

2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is unique due to its specific sulfonyl chloride group, which imparts distinct chemical reactivity. Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-oxo-3,4-dihydrochromene-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQFSTMVHKRAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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